molecular formula C11H25O8P B609272 m-PEG5-phosphonic acid CAS No. 1807512-39-5

m-PEG5-phosphonic acid

Cat. No.: B609272
CAS No.: 1807512-39-5
M. Wt: 316.29
InChI Key: RCTDZLSRRJVKHJ-UHFFFAOYSA-N
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Description

M-PEG5-phosphonic acid is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

This compound contains a total of 44 bonds; 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 2 hydroxyl groups, 5 ethers (aliphatic), and 1 phosphonate .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 316.3 g/mol .

Scientific Research Applications

1. Nanoparticle Stabilization and Luminescent Nanohybrids

Phosphonic acid-terminated poly(ethylene glycol) (PEG) has been employed in the synthesis of well-defined polymer stabilizers. These stabilizers are used for preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids, demonstrating the compound's utility in nanoparticle stabilization and luminescent applications (Kurowska et al., 2022).

2. Coating Material for Metal Oxide Nanoparticles

Phosphonic acids, such as m-PEG5-phosphonic acid, are integral in the development of statistical copolymers used as coating materials for metal oxide nanoparticles. This application is significant in materials and biological science, where phosphonic acids demonstrate strong affinity to metals and multidentate binding ability (Berret & Graillot, 2022).

3. Magnetic Materials Construction

This compound plays a role in constructing magnetic materials. It has been used as a ligand in the synthesis of metal phosphonates, which are 2-dimensional layered structures exhibiting pronounced antiferromagnetic interactions (Zhai et al., 2013).

4. Magnetic Resonance Imaging Contrast Agents

In the field of medical imaging, particularly magnetic resonance imaging (MRI), phosphonic acid PEG copolymers have been synthesized and used as coating agents for iron oxide nanocrystals. These compounds demonstrate improved stability and are pivotal in creating effective contrast agents (Ramniceanu et al., 2016).

5. Nanoparticle Surface Modification

Phosphonic acid-terminated PEG oligomers have been utilized to functionalize nanoparticles like cerium oxide. These modifications result in stable suspensions in various solvents and play a crucial role in modifying hydrophobic surfaces and creating supracolloidal assemblies (Qi et al., 2012).

6. Drug Delivery Systems

This compound contributes significantly to the biomedical field, particularly in drug delivery systems. Its application in coating layered double hydroxide (LDH) nanoparticles enhances colloidal and biological stability, making it a promising strategy for biomedical applications (Cao et al., 2018).

Safety and Hazards

M-PEG5-phosphonic acid is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes .

Future Directions

M-PEG5-phosphonic acid is a promising surfactant class with a reactivity that is intermediate between carboxylic acids and phosphonic acids . It enhances the versatility of surfactant-assisted syntheses .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDZLSRRJVKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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